molecular formula C5H14N2OSi B1596197 ((Trimethylsilyl)methyl)urea CAS No. 5663-03-6

((Trimethylsilyl)methyl)urea

Cat. No. B1596197
CAS RN: 5663-03-6
M. Wt: 146.26 g/mol
InChI Key: HWXJDLBJPSCNJL-UHFFFAOYSA-N
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Description

((Trimethylsilyl)methyl)urea, also known as TMSU, is an organosilicon compound containing both a methyl group and a urea group. It is a white, odorless solid with a melting point of 156°C. TMSU has been used in a variety of scientific research applications for its unique properties, including its ability to act as a catalyst, its low toxicity, and its ability to act as a reducing agent. In addition, TMSU has been found to have several biochemical and physiological effects on living organisms.

Mechanism of Action

((Trimethylsilyl)methyl)urea has been found to act as a catalyst, a reducing agent, and an inhibitor of enzymes. As a catalyst, ((Trimethylsilyl)methyl)urea can facilitate the formation of new bonds between molecules, thus speeding up chemical reactions. As a reducing agent, ((Trimethylsilyl)methyl)urea can reduce nitro compounds to their corresponding amines. As an inhibitor of enzymes, ((Trimethylsilyl)methyl)urea can bind to the active site of an enzyme, preventing it from catalyzing a reaction.
Biochemical and Physiological Effects
((Trimethylsilyl)methyl)urea has been found to have several biochemical and physiological effects on living organisms. In animal studies, ((Trimethylsilyl)methyl)urea has been found to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells. In addition, ((Trimethylsilyl)methyl)urea has been found to have antifungal, antiviral, and antibacterial properties.

Advantages and Limitations for Lab Experiments

((Trimethylsilyl)methyl)urea has several advantages and limitations for lab experiments. One of the main advantages of ((Trimethylsilyl)methyl)urea is its low toxicity, which makes it safe to use in laboratory experiments. In addition, ((Trimethylsilyl)methyl)urea is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, ((Trimethylsilyl)methyl)urea has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for ((Trimethylsilyl)methyl)urea research. One potential direction is to explore the potential therapeutic applications of ((Trimethylsilyl)methyl)urea, such as its ability to reduce inflammation and protect against oxidative stress. In addition, further research could be done to investigate the potential of ((Trimethylsilyl)methyl)urea as an inhibitor of enzymes, as a ligand in coordination chemistry, and as a reagent for the synthesis of various organosilicon compounds. Finally, further research could be done to investigate the potential of ((Trimethylsilyl)methyl)urea to act as a reducing agent for the reduction of nitro compounds.

Scientific Research Applications

((Trimethylsilyl)methyl)urea has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reducing agent for the reduction of nitro compounds, and as a reagent for the synthesis of various organosilicon compounds. In addition, ((Trimethylsilyl)methyl)urea has been used as an inhibitor of enzymes, as a ligand in coordination chemistry, and as a ligand in the synthesis of organometallic complexes.

properties

IUPAC Name

trimethylsilylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2OSi/c1-9(2,3)4-7-5(6)8/h4H2,1-3H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXJDLBJPSCNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205202
Record name ((Trimethylsilyl)methyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Trimethylsilyl)methyl)urea

CAS RN

5663-03-6
Record name N-[(Trimethylsilyl)methyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5663-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Trimethylsilyl)methyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Trimethylsilyl)methyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(trimethylsilyl)methyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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